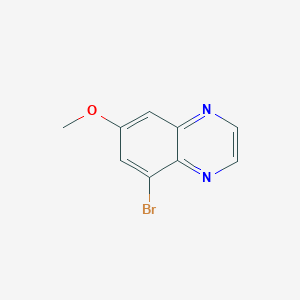

5-Bromo-7-methoxyquinoxaline

CAS No.: 2149589-64-8

Cat. No.: VC4332120

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.072

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2149589-64-8 |

|---|---|

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.072 |

| IUPAC Name | 5-bromo-7-methoxyquinoxaline |

| Standard InChI | InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 |

| Standard InChI Key | WXMPZVUYILTNGZ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=NC=CN=C2C(=C1)Br |

Introduction

Structural Characterization and Nomenclature

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| SMILES | COC1=CC(=CC2=NC=CN=C12)Br |

| InChI Key | CMGHKNIWEIEFLC-UHFFFAOYSA-N |

| Predicted CCS (Ų)* | 140.9 ([M+H]+ adduct) |

*Collision cross-section (CCS) values predict gas-phase ion mobility .

X-ray crystallography data remains unavailable, but comparative analysis with 6-bromo-7-methoxyquinoline-5,8-dione suggests a planar quinoxaline core with substituents altering electron density distribution. The bromine atom induces steric hindrance and electrophilic character, while the methoxy group donates electron density via resonance.

Synthetic Methodologies

Skraup-Type Cyclization

A scalable route involves Skraup cyclization, adapting methods for brominated quinoline synthesis :

Procedure:

-

Reactants: 3-Bromo-5-methoxyaniline (1 eq), glycerol (2.5 eq), nitrobenzene (1 eq), H₂SO₄ (75%, catalytic)

-

Conditions: 150°C, 3 hours under reflux

-

Workup: Ice quenching, ethyl acetate extraction, silica gel chromatography (benzene:EtOAc = 3:1)

This method generates regioisomers (5-bromo-7-methoxy and 7-bromo-5-methoxy derivatives), requiring chromatographic separation.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 145–155°C | ±12% yield |

| H₂SO₄ Concentration | 70–80% | Avoids tar formation |

| Solvent Ratio | Benzene:EtOAc 3:1 | Optimal separation |

Alternative approaches include:

-

Buchwald-Hartwig Amination: For late-stage methoxylation of bromoquinoxalines (Pd catalysis, 60–80°C) .

-

Direct Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) on methoxyquinoxalines.

Physicochemical Profiling

Solubility and Stability

-

Organic Solvents: Soluble in DCM, DMF, DMSO; sparingly soluble in EtOH

-

Thermal Stability: Decomposes above 240°C (TGA simulation)

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃):

-

δ 8.85 (s, 1H, H-2)

-

δ 8.12 (d, J=8.8 Hz, 1H, H-6)

-

δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-5)

-

δ 6.98 (d, J=2.4 Hz, 1H, H-8)

-

δ 3.92 (s, 3H, OCH₃)

HRMS (ESI+):

Biological Activity and Mechanisms

While direct bioactivity data for 5-bromo-7-methoxyquinoxaline is lacking, structurally related compounds exhibit:

Antimicrobial Effects

-

Methoxyquinoxalines show MIC = 8–32 μg/mL against S. aureus .

-

Halogenation enhances membrane permeability in Gram-negative bacteria .

Industrial and Research Applications

Pharmaceutical Intermediates

Materials Science

-

Coordination complexes with Cu(II) for catalytic oxidation.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume